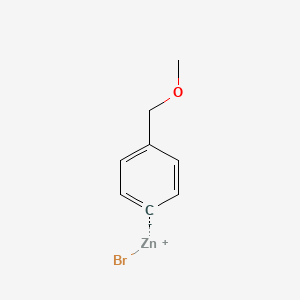
2,3-Difluoro-4-methylbenZylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-4-methylbenzylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable for its ability to facilitate various chemical transformations, making it a crucial tool in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-methylbenzylzinc bromide typically involves the reaction of 2,3-Difluoro-4-methylbenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,3-Difluoro-4-methylbenzyl bromide+Zn→2,3-Difluoro-4-methylbenzylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-4-methylbenzylzinc bromide primarily undergoes nucleophilic addition and substitution reactions. It can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Reacts with aldehydes and ketones in the presence of a catalyst to form secondary and tertiary alcohols.
Substitution Reactions: Can undergo halogen-metal exchange reactions with halides.
Major Products
The major products formed from these reactions include secondary and tertiary alcohols, as well as substituted aromatic compounds.
Applications De Recherche Scientifique
2,3-Difluoro-4-methylbenzylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biologically active molecules to study their structure-activity relationships.
Medicine: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which 2,3-Difluoro-4-methylbenzylzinc bromide exerts its effects involves the formation of a nucleophilic zinc-carbon bond. This bond can attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include carbonyl compounds and halides, which react with the nucleophilic zinc reagent to form new products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Difluoro-5-methoxyphenylzinc bromide
- (Diethoxyphosphoryl)difluoromethylzinc bromide
- Benzylzinc bromide
Uniqueness
2,3-Difluoro-4-methylbenzylzinc bromide is unique due to the presence of both fluorine and methyl groups on the benzyl ring. This unique substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C8H7BrF2Zn |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
bromozinc(1+);2,3-difluoro-1-methanidyl-4-methylbenzene |
InChI |
InChI=1S/C8H7F2.BrH.Zn/c1-5-3-4-6(2)8(10)7(5)9;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
NHCIHFVQDCQGDY-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=C(C=C1)[CH2-])F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14902158.png)



![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14902190.png)




![2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol](/img/structure/B14902227.png)

